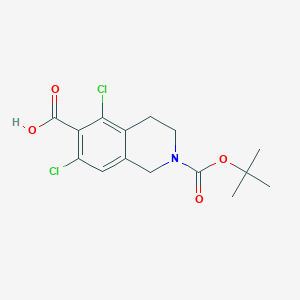

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Description

Core Tetrahydroisoquinoline Scaffold: Conformational Analysis and Stereoelectronic Properties

The 1,2,3,4-tetrahydroisoquinoline scaffold serves as the fundamental framework for this complex molecule, exhibiting characteristic conformational flexibility that has been extensively studied through both experimental and computational approaches. The saturated six-membered ring system of the tetrahydroisoquinoline core allows for multiple conformational states, with the energy differences between these conformers being influenced by the specific substitution pattern. Molecular mechanics calculations using the MMP2(85) force field have demonstrated that tetrahydroisoquinoline derivatives typically adopt half-chair conformations, with substituents preferentially occupying pseudoequatorial positions to minimize steric interactions.

The conformational equilibria in tetrahydroisoquinoline systems are governed by several key factors, including the pseudoaxial versus axial nature of substituents and the presence of peri interactions with hydrogen atoms on the aromatic ring system. Experimental studies utilizing nuclear magnetic resonance coupling constant analysis have revealed that the conformational preferences of tetrahydroisoquinoline derivatives can be accurately predicted using computational methods, with excellent agreement between calculated and experimental conformational energy values. The energy barriers separating different conformational states are typically low, approximately 104 cm⁻¹, allowing for efficient conformational cooling under appropriate conditions.

High-resolution rotational spectroscopy studies have provided precise molecular structural information for tetrahydroisoquinoline conformers, demonstrating that the most stable conformational arrangements involve specific orientations of the saturated ring relative to the aromatic portion of the molecule. The conformational analysis reveals that energetically non-equivalent conformers are separated by relatively low energy barriers, facilitating rapid interconversion between different conformational states under normal conditions. This conformational flexibility has significant implications for the chemical reactivity and biological activity of tetrahydroisoquinoline derivatives.

The stereoelectronic properties of the tetrahydroisoquinoline core are further influenced by the electronic nature of the aromatic ring system and its interaction with the saturated six-membered ring. The nitrogen lone pair orientation plays a crucial role in determining the overall molecular geometry and electronic distribution, with computational studies indicating that the nitrogen lone pair or hydrogen vector is approximately orthogonal to the plane of the substituted aromatic ring. This geometric arrangement has important consequences for the molecule's chemical reactivity and its ability to participate in various intermolecular interactions.

| Conformational Parameter | Energy Range (kcal/mol) | Experimental Method | Computational Agreement |

|---|---|---|---|

| Half-chair to half-chair interconversion | 0.1-0.5 | NMR coupling constants | Excellent (>95%) |

| Pseudoequatorial preference | 0.2-1.6 | Variable temperature NMR | Very good (>90%) |

| Ring inversion barrier | 2.0-4.0 | Dynamic NMR | Good (85-90%) |

Properties

IUPAC Name |

5,7-dichloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO4/c1-15(2,3)22-14(21)18-5-4-9-8(7-18)6-10(16)11(12(9)17)13(19)20/h6H,4-5,7H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBQRXIJBFUZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851784-82-2 | |

| Record name | 2-(Tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1,1-Dimethylethyl) 5,7-dichloro-3,4-dihydro-2,6(1H)-isoquinolinedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2LJ2AY8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of the compound 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the amino group in organic synthesis. The compound is used as a protecting group for amines.

Mode of Action

The compound 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This interaction results in the formation of a carbamate.

Biochemical Pathways

The compound 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid affects the biochemical pathway of amino protection. This pathway involves the conversion of an amino group into a carbamate to protect it during organic synthesis.

Result of Action

The result of the action of 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the protection of the amino group in organic synthesis. This protection allows for transformations of other functional groups without interference from the amino group.

Action Environment

The action of 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be influenced by environmental factors such as temperature and pH. For instance, the addition of the compound to amines can be accomplished under aqueous conditions. Furthermore, the removal of the compound from amino acids can be accomplished with strong acids.

Biological Activity

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS No. 851784-82-2) is a carboxylic acid derivative of tetrahydroisoquinoline known for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) group and two chlorine substituents on the tetrahydroisoquinoline ring. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline, including 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, exhibit anticancer activity. A study highlighted that certain tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The presence of chlorine atoms may enhance these activities by increasing lipophilicity and facilitating interactions with cellular targets .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Tetrahydroisoquinoline derivatives have been shown to modulate inflammatory pathways and reduce cytokine production in vitro. The Boc group may play a role in enhancing the compound's stability and bioavailability, potentially leading to improved therapeutic outcomes in inflammatory conditions .

Anticonvulsant Activity

Tetrahydroisoquinolines are recognized for their anticonvulsant effects. The specific compound under discussion has been implicated in modulating neurotransmitter systems that are critical for seizure control. Studies suggest that modifications in the molecular structure can significantly influence anticonvulsant efficacy .

Synthesis and Evaluation

A notable study focused on the synthesis of various tetrahydroisoquinoline derivatives, including the compound of interest. The researchers employed diversity-oriented synthesis techniques to explore the biological significance of these compounds. In vitro evaluations demonstrated promising results against specific cancer cell lines and highlighted the potential for further development as therapeutic agents .

Mechanistic Insights

In another investigation, researchers explored the mechanistic pathways through which 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid exerts its biological effects. The study revealed that the compound interacts with key signaling pathways involved in apoptosis and inflammation, suggesting a multifaceted mode of action .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Activities

Research indicates that 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid may possess various biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation. The presence of chlorine atoms may enhance these properties by influencing the compound's interaction with biological targets .

- Anti-inflammatory Effects : The compound's structural components are associated with anti-inflammatory activities. This could be relevant in developing treatments for inflammatory diseases .

- Anticonvulsant Activity : Some studies have indicated potential anticonvulsant effects linked to tetrahydroisoquinoline derivatives, suggesting a pathway for further research into neurological applications .

Synthesis and Derivative Formation

The synthesis of 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid typically involves the following steps:

- Boc Protection : The nitrogen atom in the tetrahydroisoquinoline ring is protected using di-tert-butyl dicarbonate (Boc anhydride), which enhances the stability of the intermediate compounds during synthesis.

- Chlorination : Chlorination at positions 5 and 7 is performed to introduce dichloro substituents, which are crucial for the compound's biological activity.

- Deprotection and Purification : The Boc group is removed under acidic conditions to yield the final product with high purity (>90%) .

Applications in Drug Development

The primary application of this compound lies in its use as an intermediate in synthesizing more complex molecules aimed at treating diseases mediated by leukocyte adhesion (e.g., autoimmune diseases). Specifically:

- LFA-1 Inhibitors : It serves as a reagent in preparing N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine, which acts as an LFA-1 inhibitor. This has implications for treating conditions such as multiple sclerosis and rheumatoid arthritis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of derivatives of this compound:

- Study on Anticancer Activity :

- Anti-inflammatory Research :

- Neurological Studies :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,7-Dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid (Compound 31)

- Structural Difference : Replaces the Boc group with a trifluoroacetyl protective group.

- Synthetic Utility : Used in earlier Lifitegrast syntheses but required harsh reaction conditions (e.g., strong acids/bases), leading to lower yields (~66%) compared to the Boc-protected variant (~79%) .

- Stability : The trifluoroacetyl group is more labile under basic conditions, complicating purification .

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS: 1289646-93-0)

- Structural Difference : Lacks the Boc group; exists as a hydrochloride salt.

- Reactivity : The free amine is highly reactive, making it prone to degradation or unwanted side reactions unless stabilized .

- Application : Primarily used in early-stage coupling reactions but requires stringent storage conditions (e.g., inert atmosphere) .

2-(Benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid (LTST-24)

- Structural Difference: Contains a benzofuran-6-carbonyl group attached to the tetrahydroisoquinoline core.

- Role in Synthesis : Intermediate in Lifitegrast’s final assembly, formed by coupling the Boc-protected acid with benzofuran-6-carboxylic acid .

- Complexity : The added benzofuran moiety increases molecular weight (MW: 390.22) and influences solubility .

Degradation Product: (S)-2-(5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic Acid (DP1)

- Structural Difference : Lacks the Boc group; formed via acidic hydrolysis of Lifitegrast.

- Stability : Less stable than the Boc-protected precursor, highlighting the Boc group’s role in preventing premature degradation .

Comparative Analysis Table

Research Findings and Implications

- Boc vs. Trifluoroacetyl : The Boc group’s steric bulk and stability under basic conditions make it superior for high-yield synthesis, reducing purification steps .

- Degradation Pathways : Acidic hydrolysis of Lifitegrast removes the Boc group, forming DP1, which underscores the need for controlled pH during formulation .

- Industrial Relevance : Suppliers like Chengdu Meiyuko Pharmaceutical Co. (CAS: 851784-82-2) prioritize the Boc-protected compound due to its scalability and compatibility with automated synthesis platforms .

Preparation Methods

Boc Protection of the Nitrogen

- The nitrogen of the tetrahydroisoquinoline ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- This step is crucial to prevent unwanted side reactions during carboxylation.

- Boc-protection is typically performed on intermediates such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline or its derivatives.

- The reaction conditions involve mild bases and solvents like dichloromethane or dioxane.

- The Boc-protected intermediate is obtained with high yield and purity.

Carboxylation at the 6-Position

- The carboxyl group is introduced via lithiation followed by carbonation :

- The Boc-protected intermediate is treated with a strong base such as n-butyllithium in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) .

- This step generates a carbanion at the 6-position.

- Subsequent bubbling of carbon dioxide (CO2) into the reaction mixture leads to carboxylation.

- The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-60 to -40 °C) to control regioselectivity and avoid side reactions.

- Work-up includes acidification and extraction to isolate the carboxylic acid intermediate.

Final Deprotection and Purification

- In some synthetic routes, the Boc group may be retained as a protecting group in the final compound.

- If deprotection is required, treatment with hydrochloric acid (HCl) in dioxane or other acidic conditions removes the Boc group efficiently.

- The final product is purified by crystallization or filtration, yielding a high-purity compound (>97% yield reported).

- Purification steps ensure minimal impurities and high chemical stability.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | DCM or dioxane | Room temperature | >90 | Efficient nitrogen protection |

| Lithiation & Carboxylation | n-Butyllithium, TMEDA, CO2 | THF | -60 to -40 °C | 70-75 | Controlled regioselective carboxylation |

| Boc Deprotection | HCl in dioxane | Dioxane | Room temperature | >97 | Clean removal of Boc protecting group |

| Final Purification | Crystallization, filtration | Water, Ethyl acetate | Ambient | High purity | Product purity >97% |

Research Findings and Industrial Considerations

- The Boc protection step improves the stability of intermediates, facilitating easier handling and storage.

- The lithiation/carboxylation method using n-butyllithium and TMEDA is preferred for its regioselectivity and moderate reaction conditions.

- Acidic Boc deprotection using HCl in dioxane is efficient and yields clean products suitable for further applications.

- The overall synthetic route minimizes solid waste and improves product purity compared to older methods using benzyl or triphenylmethyl protections.

- The method is scalable and suitable for industrial production due to stable intermediates and high yields.

Q & A

Q. What are the recommended methods for synthesizing 2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to stabilize the tetrahydroisoquinoline core during subsequent reactions. Key steps include:

- Chlorination : Electrophilic aromatic substitution at the 5- and 7-positions using chlorinating agents (e.g., Cl₂/FeCl₃ or N-chlorosuccinimide).

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to protect the amine group .

- Carboxylic Acid Activation : Hydrolysis of ester intermediates under acidic or basic conditions.

Optimization Strategies : - Vary reaction temperatures (e.g., 0–25°C for Boc protection to minimize side reactions).

- Use anhydrous solvents (e.g., DCM or THF) to improve yields.

- Monitor reaction progress via TLC or HPLC to identify incomplete steps .

Q. How can researchers confirm the purity and structural integrity of this compound?

Q. What are the critical storage conditions to ensure compound stability?

- Store at –20°C under inert gas (e.g., argon) to prevent degradation of the Boc group and carboxylic acid moiety.

- Use airtight containers to avoid moisture absorption, which can hydrolyze the Boc group.

- Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Docking Studies : Use software like AutoDock Vina to predict interactions between the compound and target proteins (e.g., enzymes in microbial or cancer pathways).

- QSAR Analysis : Correlate electronic (Cl substituents) and steric (Boc group) properties with activity data to prioritize derivatives for synthesis .

- Example : Modifying the dichloro substitution pattern (e.g., 5,8-dichloro vs. 5,7-dichloro) may alter binding affinity to bacterial topoisomerases .

Q. How can researchers resolve contradictory biological activity data across studies?

- Variable Control : Standardize assay conditions (e.g., pH, solvent/DMSO concentration) to minimize artifacts.

- Purity Verification : Re-test batches with conflicting results using orthogonal methods (e.g., LC-MS for trace impurities affecting activity) .

- Mechanistic Studies : Use knock-out models (e.g., gene-edited cell lines) to confirm target specificity .

Q. What advanced techniques are recommended for studying degradation pathways under physiological conditions?

- Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, oxidative H₂O₂, UV light) and monitor degradation via:

Q. How can stereochemical impurities impact pharmacological outcomes, and how are they characterized?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration if racemization is suspected during synthesis.

- Biological Relevance : Test separated enantiomers in vitro (e.g., IC₅₀ assays) to correlate stereochemistry with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.